(-)-松脂酚葡萄糖苷

描述

Synthesis Analysis (-)-Pinoresinol glucoside synthesis can be achieved through enzymatic processes. A notable method involves the use of cyclodextrin glycosyltransferase-catalyzed synthesis, which uses β-cyclodextrin as the glycosyl donor and pinoresinol as the acceptor molecule. This enzymatic approach results in pinoresinol monoglucoside and diglucoside, highlighting the potential for selective synthesis of glucosidic derivatives with antioxidant and anti-inflammatory activities (Khummanee, Rudeekulthamrong, & Kaulpiboon, 2019). Additionally, microbial production of pinoresinol diglucoside through fermentation has been explored, indicating alternative biosynthetic pathways for generating this compound with high purity (Shi et al., 2011).

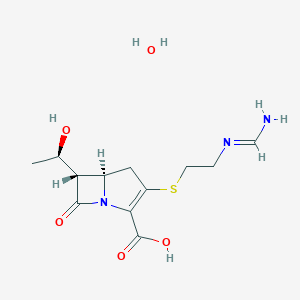

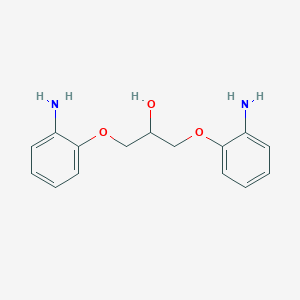

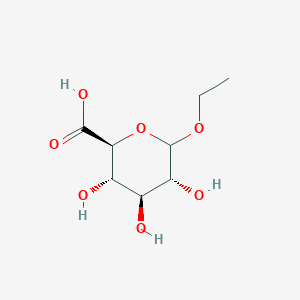

Molecular Structure Analysis The molecular structure of pinoresinol glucoside is characterized by its glucosidic bond formation, impacting its physical and chemical properties. The glucosidic linkage enhances solubility and potentially modifies biological activities. The structure elucidation relies on techniques such as NMR and mass spectrometry, which confirm the glucopyranoside forms of pinoresinol (Shi et al., 2011).

Chemical Reactions and Properties Pinoresinol glucoside undergoes various chemical reactions, particularly during metabolism and biotransformation. For example, human intestinal microflora can transform pinoresinol diglucoside into multiple metabolites, suggesting a complex metabolism pathway that includes demethylation and reduction steps, leading to the formation of enterolignans (Xie et al., 2003).

Physical Properties Analysis The physical properties of pinoresinol glucoside, such as solubility, stability, and melting point, are crucial for its application and efficacy. For instance, the microbial production of pinoresinol diglucoside has shown that it is stable in a pH range from 3 to 11 but less stable at temperatures higher than 90°C and under light exposure, indicating the importance of storage conditions (Shi et al., 2011).

Chemical Properties Analysis The chemical properties of pinoresinol glucoside, including its reactivity and interactions with biological molecules, play a vital role in its biological activities. The attachment of glucose molecules may influence its antioxidant and anti-inflammatory properties, as observed in the synthesis of pinoresinol glucoside derivatives with varied biological activities (Khummanee, Rudeekulthamrong, & Kaulpiboon, 2019).

科学研究应用

药代动力学和降压作用:刘等人(2016 年)对松脂酚二葡萄糖苷及其代谢物松脂酚葡萄糖苷在大鼠血浆中的药代动力学进行了研究。这项研究对于评估它们的潜在降压作用至关重要 (刘等人,2016)。

血管舒张作用:蒲等人(2021 年)的一项研究比较了松脂酚及其二葡萄糖苷的 ADME 特性和血管舒张作用,发现松脂酚葡萄糖苷具有更明显的作用,并且它们的组合比任一组分单独具有更好的血管舒张作用 (蒲等人,2021)。

抗病毒活性:欧阳等人(2007 年)报道,来自漆树根的松脂酚和丁香木脂酚木脂素对烟草花叶病毒复制表现出中度抑制作用 (欧阳等人,2007)。

皮肤修复机制:高等人(2017 年)发现松脂酚二葡萄糖苷调节 ESF-1 细胞中的胶原蛋白分泌,表明其在帮助皮肤修复机制,尤其是在烫伤皮肤中具有潜力 (高等人,2017)。

抗炎剂:库马尼等人(2019 年)合成了松脂酚-α-D-葡萄糖苷,展示了其抗氧化和抗炎活性,表明其可用作抗炎剂 (库马尼等人,2019)。

在植物中木脂素葡萄糖基化中的作用:对拟南芥和菘蓝的研究揭示了特定酶在木脂素葡萄糖基化中的作用,影响松脂酚葡萄糖苷的含量,突出了 UGT 家族在植物中的功能多样性 (冈泽等人,2014) (陈等人,2021)。

发酵和中药:石等人(2012 年)和巩等人(2017 年)探索了通过发酵生产松脂酚葡萄糖苷,为中药提供了潜在应用 (石等人,2012) (巩等人,2017)。

流感病毒抑制:帕希拉等人(2014 年)发现一种木脂素糖苷,其糖部分中具有香草酰基,类似于松脂酚葡萄糖苷,对人类流感病毒表现出抑制活性,表明其作为抗病毒剂的潜力 (帕希拉等人,2014)。

作用机制

Target of Action

(-)-Pinoresinol 4-O-glucoside, also known as (-)-Pinoresinol glucoside, is a type of lignan, a class of compounds found in plantsIt’s known that glucosides, in general, can interact with various enzymes and receptors in the body .

Mode of Action

It’s known that glucosides can be hydrolyzed by β-glucosidases, enzymes found in all domains of living organisms . This hydrolysis process releases the aglycone part of the glucoside, which can then interact with its targets .

Biochemical Pathways

For instance, they play essential roles in the removal of nonreducing terminal glucosyl residues from saccharides and glycosides . They also function in defense, cell wall lignification, cell wall β-glucan turnover, phytohormone activation, and release of aromatic compounds in plants .

Pharmacokinetics

It’s known that the bioavailability of glucosides can be influenced by factors such as their solubility and the presence of transporters and metabolizing enzymes .

Result of Action

Glucosides, in general, can have various effects on cells, depending on the specific glucoside and the cell type .

Action Environment

The action, efficacy, and stability of (-)-Pinoresinol 4-O-glucoside can be influenced by various environmental factors. For instance, the pH and temperature can affect the stability and activity of glucosides . Moreover, the presence of other compounds can influence the action of glucosides through interactions or competition for the same targets .

未来方向

There is an urgent clinical need for agents that improve cardiac performance with a favorable safety profile . These current novel approaches to improving cardiac function provide the hope that such agents may soon be available . Also, carbohydrates have three typical characteristics: high density of functional groups (e.g., hydroxyl), diversity of structures based on different configuration, and ideal biocompatibility as they are ubiquitous in the body . It is crucial to harness the intrinsic properties of carbohydrates in order to develop carbohydrate-containing therapeutics .

属性

IUPAC Name |

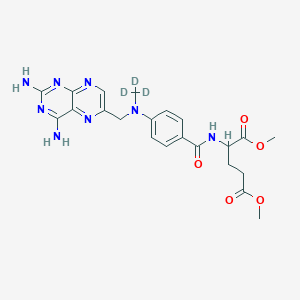

(2S,3R,4S,5S,6R)-2-[4-[(3R,3aS,6R,6aS)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O11/c1-32-18-7-12(3-5-16(18)28)24-14-10-35-25(15(14)11-34-24)13-4-6-17(19(8-13)33-2)36-26-23(31)22(30)21(29)20(9-27)37-26/h3-8,14-15,20-31H,9-11H2,1-2H3/t14-,15-,20-,21-,22+,23-,24+,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLJNETOQFQXTLI-JKUDBEEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@H]2[C@@H]3CO[C@H]([C@@H]3CO2)C4=CC(=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81446-29-9 | |

| Record name | (-)-Pinoresinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301807 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。